molecular formula C10H9N3O4 B1277561 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione CAS No. 92088-75-0

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B1277561
CAS No.: 92088-75-0
M. Wt: 235.2 g/mol
InChI Key: GMETUHFKFADYGW-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9N3O4 and a molecular weight of 235.2 g/mol It is characterized by the presence of an imidazolidine ring substituted with a methyl group at the 1-position and a 4-nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione .

Industrial Production Methods: Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione
  • 1-Methyl-3-(2-nitrophenyl)imidazolidine-2,4-dione

Comparison: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, the 4-nitrophenyl derivative may exhibit different chemical and biological properties due to steric and electronic effects .

Biological Activity

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine-2,4-dione core with a methyl group at position 1 and a nitrophenyl group at position 3. The presence of the nitro group is significant as it can undergo bioreduction, potentially leading to reactive intermediates that may interact with various cellular components.

Property Detail
Molecular Formula C₉H₈N₂O₄
Molecular Weight 196.17 g/mol
Functional Groups Imidazolidine, Nitro group
Solubility Soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent.

The precise mechanism of action for this compound remains to be fully characterized. However, the following points summarize current understanding:

  • Bioreduction of Nitro Group : The nitro group may be reduced to form reactive intermediates that can covalently bind to cellular macromolecules.
  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways, which could explain its biological effects.
  • Cellular Signaling Pathways : It potentially modulates signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study reported that this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Testing :
    • In vitro tests on human cancer cell lines (e.g., HCT116 colon cancer cells) showed that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM . This suggests a promising potential for further development as an anticancer therapeutic.
  • Mechanistic Insights :
    • Research utilizing molecular docking studies indicated that the compound binds effectively to active sites of certain kinases involved in cancer progression, potentially inhibiting their activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dioneNitro group at position 3Moderate antimicrobial activity
1-Methyl-3-(2-nitrophenyl)imidazolidine-2,4-dioneNitro group at position 2Lower cytotoxicity compared to target compound
1-Methyl-3-(4-amino phenyl)imidazolidine-2,4-dioneAmino group instead of nitroEnhanced solubility but reduced activity

Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMETUHFKFADYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441103
Record name 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92088-75-0
Record name 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92088-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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